![molecular formula C9H18ClNOS B13523159 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride](/img/structure/B13523159.png)
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom bonded to a methyl group, an oxygen atom, and a nitrogen atom within a spirocyclic framework. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a cyclic amine under acidic conditions.
Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group. This can be accomplished by reacting the spirocyclic intermediate with a methylthiolating agent such as methyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing the reaction temperature and time to maximize yield.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Implementing safety measures to handle hazardous reagents and by-products.
化学反応の分析
Types of Reactions
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom, using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced nitrogen-containing compounds.
Substitution: Various substituted spirocyclic compounds.
科学的研究の応用
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. Key aspects include:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular processes.
類似化合物との比較
Similar Compounds
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane: Lacks the hydrochloride salt form, resulting in different solubility and stability properties.
8-oxa-1-azaspiro[4.5]decane: Lacks the methylsulfanyl group, leading to different chemical reactivity and biological activities.
3-(Methylsulfanyl)-1-azaspiro[4.5]decane: Lacks the oxygen atom, resulting in different structural and functional properties.
Uniqueness
3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride is unique due to its combination of a spirocyclic structure, the presence of a methylsulfanyl group, and the hydrochloride salt form. This combination imparts distinct chemical reactivity, solubility, and biological activities, making it a valuable compound for various applications.
特性
分子式 |
C9H18ClNOS |
|---|---|
分子量 |
223.76 g/mol |
IUPAC名 |
3-methylsulfanyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C9H17NOS.ClH/c1-12-8-6-9(10-7-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H |
InChIキー |
BQOLVLZJWWASTD-UHFFFAOYSA-N |
正規SMILES |
CSC1CC2(CCOCC2)NC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,3-Dioxaindan-5-yl)methoxy]aceticacid](/img/structure/B13523090.png)
![2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine](/img/structure/B13523097.png)
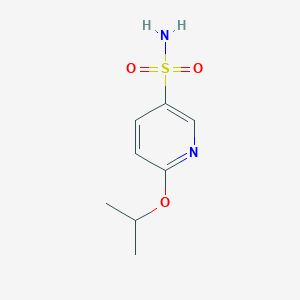

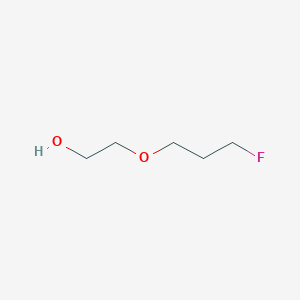



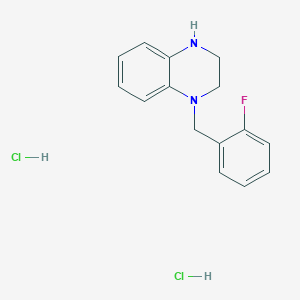
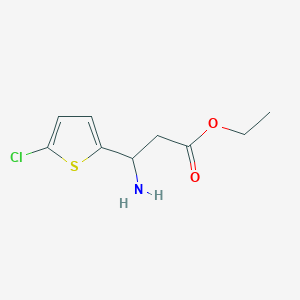
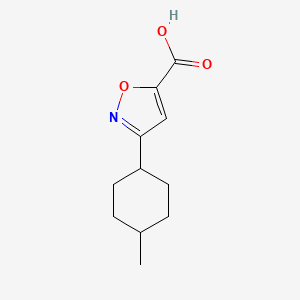
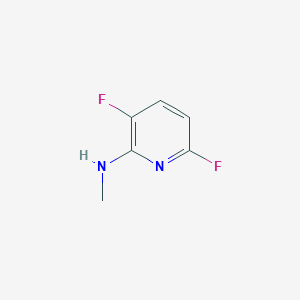
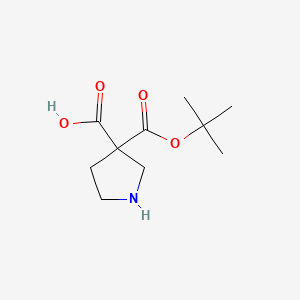
![Methyl 2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylate](/img/structure/B13523170.png)
